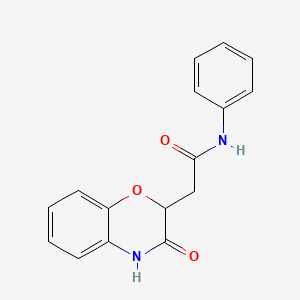![molecular formula C21H15N3O3 B6502349 (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 670235-01-5](/img/structure/B6502349.png)
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide (hereafter referred to as CIPC) is an important member of the benzo[f]chromene family of compounds. It is a colorless solid that is soluble in polar organic solvents and has a molecular formula of C17H12N2O3. CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields.
科学的研究の応用
CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. CIPC has been used as a potential treatment for various types of cancer, including breast, colon, and lung cancer. Additionally, CIPC has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用機序
CIPC has been demonstrated to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting the activity of COX-2, CIPC has been demonstrated to reduce the production of pro-inflammatory mediators and thus reduce inflammation. Additionally, CIPC has been demonstrated to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.
Biochemical and Physiological Effects
CIPC has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, CIPC has been demonstrated to possess antioxidant, anti-allergic, and anti-apoptotic properties. CIPC has also been demonstrated to possess neuroprotective properties and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
実験室実験の利点と制限
The synthesis of CIPC has been demonstrated to be efficient and reproducible. Additionally, CIPC has been demonstrated to possess a wide range of biological properties, making it a useful tool for laboratory experiments. However, CIPC is a relatively new compound and its effects on humans are not yet fully understood. As such, further research is needed to determine the safety and efficacy of CIPC in humans.
将来の方向性
The potential applications of CIPC are numerous and further research is needed to fully explore its potential. Further research is needed to determine the safety and efficacy of CIPC in humans. Additionally, further research is needed to explore the potential of CIPC in the treatment of various types of cancer, neurological disorders, and other diseases. Additionally, further research is needed to explore the potential of CIPC as an anti-inflammatory, anti-viral, and anti-allergic agent. Finally, further research is needed to explore the potential of CIPC in the development of new drugs and other pharmaceuticals.
合成法
CIPC is synthesized through a four-step procedure. The first step involves the condensation of 4-amino-3-methylbenzoic acid and 4-amino-3-methylcinnamic acid, followed by the addition of N-chlorosuccinimide. The third step involves the reaction of the resulting intermediate with 3-bromo-2-hydroxybenzoic acid and the final step involves the reaction of the resulting intermediate with 4-carbamoylphenylhydrazine. The synthesis of CIPC has been demonstrated to be efficient and reproducible.
特性
IUPAC Name |
3-(4-carbamoylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)13-5-8-14(9-6-13)24-21-17(20(23)26)11-16-15-4-2-1-3-12(15)7-10-18(16)27-21/h1-11H,(H2,22,25)(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUEDHYWAYZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C(=O)N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6502267.png)
![N-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,12,14-hexaen-9-yl}benzamide](/img/structure/B6502276.png)
![4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6502287.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502290.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6502303.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6502306.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide](/img/structure/B6502321.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)](/img/structure/B6502337.png)
![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B6502356.png)